ピリドスタチン トリフルオロ酢酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Pyridostatin Trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the stabilization of G-quadruplex structures in DNA.

Biology: Helps in understanding the role of G-quadruplexes in gene regulation and genome stability.

Medicine: Investigated for its potential in cancer therapy due to its ability to induce DNA damage and cell cycle arrest in cancer cells.

Industry: Utilized in the development of new therapeutic agents targeting G-quadruplex structures

作用機序

Target of Action

Pyridostatin Trifluoroacetate primarily targets G-quadruplexes (G4), a secondary structure of DNA that usually exists at the end of the chromosome or the telomeres . It also targets a series of proto-oncogenes including c-kit, K-ras, and Bcl-2 . These targets play a crucial role in DNA replication and transcription, and their stabilization can lead to DNA damage and cell-cycle arrest .

Mode of Action

Pyridostatin Trifluoroacetate acts as a G-quadruplex stabilizer . It interacts with its targets and induces conformation changes in telomere-G-quadruplex complexes . This interaction leads to the stabilization of G-quadruplexes, which in turn retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .

Biochemical Pathways

The stabilization of G-quadruplexes by Pyridostatin Trifluoroacetate affects several biochemical pathways. It targets the proto-oncogene SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest . This results in the retardation of the growth of human cancer cells .

Pharmacokinetics

Its solubility in water is reported to be 15 mg/ml , which could influence its absorption and distribution in the body.

Result of Action

The action of Pyridostatin Trifluoroacetate results in DNA damage and cell-cycle arrest . It has been shown to reduce Src protein abundance and Src-dependent motility in human breast cancer cells . Moreover, it retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .

Action Environment

It’s known that the compound is light-sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.

生化学分析

Biochemical Properties

Pyridostatin Trifluoroacetate interacts with G-quadruplexes, a secondary structure of DNA that usually exists at the end of the chromosome or the telomeres . It can compete for binding with the telomere-associated proteins and induce telomerase dysfunction . It retards the growth of human cancer cells by inducing replication/transcription dependent on DNA damage .

Cellular Effects

Pyridostatin Trifluoroacetate has been shown to retard the growth of human cancer cells by inducing replication/transcription dependent on DNA damage . It also reduces SRC-dependent cell motility in MDA-MB-231 cells by interacting with G-quadruplex motifs in SRC .

Molecular Mechanism

The molecular mechanism of Pyridostatin Trifluoroacetate involves its interaction with G-quadruplexes . It stabilizes G-quadruplexes, targeting the proto-oncogene SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest .

準備方法

Synthetic Routes and Reaction Conditions: Pyridostatin Trifluoroacetate is synthesized through a multi-step process involving the reaction of 4-(2-aminoethoxy)-N2,N6-bis[4-(2-aminoethoxy)-2-quinolinyl]-2,6-pyridinedicarboxamide with trifluoroacetic acid. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of Pyridostatin Trifluoroacetate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

化学反応の分析

Types of Reactions: Pyridostatin Trifluoroacetate primarily undergoes interactions with G-quadruplex structures in DNA. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The compound is often used in conjunction with other reagents that stabilize or destabilize G-quadruplex structures. Conditions such as pH, temperature, and the presence of metal ions can influence its activity .

Major Products: The major product of Pyridostatin Trifluoroacetate’s interaction with DNA is the stabilization of G-quadruplex structures, leading to DNA damage and cell cycle arrest .

類似化合物との比較

BRACO19 Hydrochloride: Another G-quadruplex stabilizer with similar applications in cancer research.

PhenDC3: Known for its high selectivity towards G-quadruplex structures.

PPTN Trifluoroacetate: Used in similar research applications for its G-quadruplex stabilizing properties

Uniqueness: Pyridostatin Trifluoroacetate is unique due to its high selectivity and potency in stabilizing G-quadruplex structures. Its ability to induce DNA damage and cell cycle arrest specifically in cancer cells makes it a valuable tool in cancer research and potential therapeutic development .

生物活性

Pyridostatin trifluoroacetate is a synthetic small molecule known for its ability to stabilize G-quadruplex (G4) structures in DNA, which play critical roles in various biological processes, including telomere maintenance and gene regulation. This article explores the biological activity of Pyridostatin trifluoroacetate, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Pyridostatin functions primarily as a G-quadruplex ligand, inducing structural changes in telomeric G-quadruplexes and promoting double-stranded DNA breakage. This action disrupts essential cellular processes such as replication and transcription, particularly in cancer cells and viral infections.

- G-Quadruplex Stabilization : Pyridostatin binds to G-quadruplexes, stabilizing their formation and preventing the action of helicases that would otherwise unwind these structures. This stabilization has implications for telomere function and gene expression regulation .

- Induction of DNA Damage : By disrupting replication fork progression, Pyridostatin leads to the accumulation of DNA double-strand breaks (DSBs). This effect is particularly pronounced in cells deficient in BRCA1 or BRCA2, where the compound can exploit the lack of homologous recombination repair pathways .

- Immune Response Activation : Recent studies have shown that Pyridostatin can trigger cGAS/STING-dependent innate immune responses, further enhancing its anti-tumor activity against specific cancer types .

Anticancer Activity

Pyridostatin has demonstrated significant anticancer properties across various studies:

- In Vitro Studies : Pyridostatin has been shown to decrease cellular viability and induce cell cycle arrest in multiple cancer cell lines, including those derived from breast and pancreatic cancers. It specifically targets BRCA1/2-deficient cells, leading to enhanced cytotoxicity compared to normal cells .

- In Vivo Efficacy : In animal models, Pyridostatin has exhibited potent anti-tumor activity. For instance, treatment with Pyridostatin resulted in a significant reduction of tumor growth in xenograft models of pancreatic cancer. The compound was well tolerated, with no severe adverse effects reported during treatment .

Case Studies

Several key studies highlight the efficacy and mechanisms of Pyridostatin:

- Study on BRCA1/2-Deficient Tumors : A study demonstrated that Pyridostatin effectively eliminated tumors resistant to PARP inhibitors in patient-derived xenograft models. The mechanism involved the induction of DSBs that could not be repaired due to the absence of BRCA1/2 proteins .

- Telomere Dysfunction Induction : Research has shown that Pyridostatin induces telomere dysfunction by competing with telomere-associated proteins like POT1. This competition leads to increased telomere fragility and subsequent cellular senescence or apoptosis in cancer cells .

Research Findings Summary

特性

IUPAC Name |

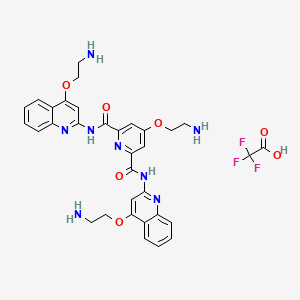

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFYRKZWSPFGQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33F3N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。